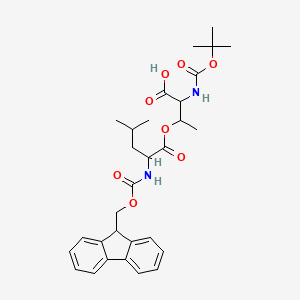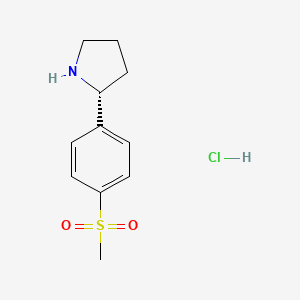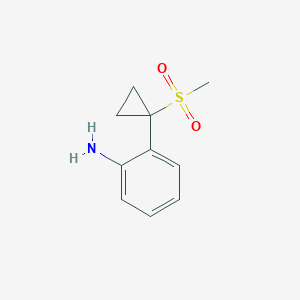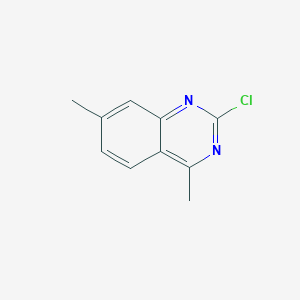
Boc-Thr(Fmoc-Leu)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Thr(Fmoc-Leu)-OH: is a compound used in peptide synthesis. It is a derivative of amino acids where Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are protecting groups for the amino acids threonine and leucine, respectively. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Fmoc-Leu)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is removed using a base like piperidine, allowing the next amino acid to couple. This cycle of deprotection and coupling continues until the desired peptide sequence is achieved .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of green solvents and optimized reaction conditions are also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Thr(Fmoc-Leu)-OH undergoes several types of reactions, including:
Deprotection: Removal of Boc and Fmoc groups using acids like trifluoroacetic acid (TFA) and bases like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (N,N-Dimethylformamide) for Fmoc removal; TFA for Boc removal.
Coupling: HBTU, DIPEA, and DMF are commonly used.
Major Products: The primary product is the desired peptide sequence, with side products including truncated peptides and deletion sequences .
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Thr(Fmoc-Leu)-OH is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: Peptides synthesized from this compound are explored for therapeutic applications, including as potential drugs for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools .
Wirkmechanismus
The mechanism of action of Boc-Thr(Fmoc-Leu)-OH involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated amino acid. The protecting groups (Boc and Fmoc) prevent side reactions, ensuring the correct sequence of amino acids . The molecular targets and pathways involved depend on the specific peptide synthesized and its intended application .
Vergleich Mit ähnlichen Verbindungen
- Boc-Thr(Boc-Leu)-OH
- Fmoc-Thr(Fmoc-Leu)-OH
- Boc-Thr(Fmoc-Val)-OH
Comparison: Boc-Thr(Fmoc-Leu)-OH is unique due to its specific combination of protecting groups and amino acids, which provides distinct advantages in terms of stability and reactivity during peptide synthesis . Compared to similar compounds, it offers a balance between ease of deprotection and protection of functional groups .
Eigenschaften
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O8/c1-17(2)15-24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBJZTPVMBBJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)






![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)



![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
